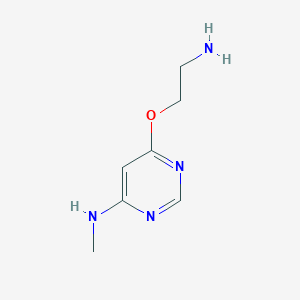

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-9-6-4-7(11-5-10-6)12-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWHGFYDTJFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an aminoethoxy group and a methyl group. The synthesis typically involves the reaction of appropriate pyrimidine derivatives with aminoethanol under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on specific enzymes linked to disease pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : It has shown promise in reducing inflammatory markers, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives of this compound have demonstrated activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Anticancer Effects

A study reported that this compound significantly reduced the viability of ovarian cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing anticancer therapies.

Case Study: Anti-inflammatory Mechanism

In another investigation, the compound was found to decrease levels of prostaglandin E2 (PGE2) in cellular models, which is a key mediator in inflammatory responses. This reduction was associated with inhibition of cyclooxygenase (COX) enzymes, indicating its potential for treating conditions like arthritis and other inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound's lipophilicity and molecular size influence its absorption characteristics.

- Distribution : Its distribution within tissues is determined by protein binding and permeability across cellular membranes.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

- Excretion : The elimination route is vital for assessing its safety and efficacy profile.

Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation of dosage and long-term effects is necessary to mitigate potential adverse effects.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H20N4O

- Molecular Weight : 252.33 g/mol

- IUPAC Name : 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine

This compound features an aminoethoxy group attached to a pyrimidine ring, which is critical for its biological activity and interaction with molecular targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer. Its interactions with specific enzymes and pathways make it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its antiproliferative activity, revealing IC50 values ranging from 12.50 to 15.74 µM across different cancer cell lines, such as A549 (lung), CaCo-2 (colorectal), and HTB-140 (melanoma) . The compound's ability to inhibit pro-inflammatory cytokines like IL-6 further underscores its therapeutic potential in oncology .

Targeted Pathways

The compound is known to affect several pathways:

- Cell Proliferation : Inhibits growth in various cancer cell lines.

- Inflammatory Response : Reduces levels of pro-inflammatory cytokines, contributing to its anticancer effects .

Cytotoxicity Evaluation

A comparison of cytotoxic effects across different cell lines is summarized below:

| Compound | Cell Line | IC50 (µM) | Effect on IL-6 Release |

|---|---|---|---|

| This compound | A549 (Lung) | 15.74 ± 1.7 | Inhibited by 50% |

| CaCo-2 (Colorectal) | 13.95 ± 2.5 | Inhibited by 30% | |

| HTB-140 (Melanoma) | 12.50 ± 1.0 | Inhibited by 40% |

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antitumor Activity : A study demonstrated that the compound effectively inhibited tumor growth in vivo models, suggesting its role as a promising anticancer agent .

- Mechanistic Insights : Research exploring the molecular interactions revealed that the compound binds to active sites of target enzymes, inhibiting their function and altering cellular responses .

- Development of PROTACs : The compound has been utilized in developing PROTACs (Proteolysis Targeting Chimeras), which target specific proteins for degradation in cancer therapy, showcasing its versatility in drug design .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine and its analogues:

Key Observations :

- Electron Effects: The 2-aminoethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in 6-chloro-N-methylpyrimidin-4-amine. This impacts reactivity and electronic distribution on the pyrimidine ring .

- Hydrogen Bonding: The NH₂ group in the aminoethoxy substituent provides hydrogen-bonding capability, absent in ethoxy or methoxy analogues (e.g., compounds in and ).

- Rigidity vs. Flexibility: The piperidinyl group in 6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine introduces conformational rigidity compared to the flexible aminoethoxy chain .

Physicochemical Properties

While explicit solubility or LogP data are unavailable in the evidence, inferences can be made:

- Solubility: The aminoethoxy group likely enhances aqueous solubility compared to chloro or phenyl-substituted analogues due to increased polarity .

- NMR Shifts: DFT studies on 4-[4-(2-aminoethoxy)benzyl]aniline () show that aminoethoxy groups influence magnetic shielding constants, suggesting similar effects in the target compound. For example, the NH₂ group may deshield adjacent protons in NMR spectra .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine typically involves:

- Construction or functionalization of the pyrimidine core.

- Introduction of the aminoethoxy group at the 6-position via nucleophilic substitution.

- Methylation of the nitrogen at the 4-position.

Key reagents often include bases such as sodium hydride or potassium carbonate to facilitate substitution reactions, and methylating agents for N-methylation. Reaction conditions like temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Detailed Preparation Method

While specific experimental procedures for this compound are limited in open literature, synthesis can be inferred from related pyrimidine chemistry and the data available from Vulcanchem:

Step 1: Preparation of the pyrimidine intermediate

Starting from a suitable 4-aminopyrimidine derivative, the 6-position is activated for nucleophilic substitution.Step 2: Introduction of the 2-aminoethoxy substituent

Reacting the activated pyrimidine with 2-aminoethanol or a protected form thereof under basic conditions (e.g., sodium hydride or potassium carbonate) promotes substitution at the 6-position, yielding 6-(2-aminoethoxy)pyrimidin-4-amine.Step 3: N-Methylation at the 4-amino position

The 4-amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base and a suitable solvent like dimethylformamide (DMF) or pyridine.

Related Pyrimidine Preparation Insights

A closely related pyrimidine, 4-amino-2,6-dimethoxypyrimidine, has been synthesized via a two-step method involving cyclization and methylation, which provides insight into efficient pyrimidine functionalization:

| Step | Reaction Type | Conditions & Reagents | Yield & Notes |

|---|---|---|---|

| 1 | Cyclization | Sodium metal + absolute methanol, methyl cyanoacetate, urea; reflux at 65-80 °C for 3-4 h; pH adjusted to neutral | 96.9% yield of 4-amino-2,6(1H,3H)pyrimidinedione; high purity intermediate |

| 2 | Methylation | 4-amino-2,6(1H,3H)pyrimidinedione + solid alkali (NaOH/KOH), phase transfer catalyst (tetrabutylammonium bromide), dimethyl sulfate; 60-80 °C, 8-10 h | Efficient methylation to 4-amino-2,6-dimethoxypyrimidine; green and simplified process |

This method avoids toxic reagents like phosphorus oxychloride and reduces environmental impact, which is a valuable approach for pyrimidine derivatives preparation.

Analytical and Reaction Parameters

- Bases: Sodium hydride, potassium carbonate, sodium hydroxide, or potassium hydroxide are commonly used to deprotonate nucleophiles or activate pyrimidine rings for substitution.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), pyridine, or toluene are preferred for methylation and substitution reactions.

- Methylating agents: Dimethyl sulfate or dimethyl carbonate are effective for methylation steps.

- Temperature: Reactions are typically conducted between 60-80 °C to balance reaction rate and selectivity.

- Reaction time: Substitution and methylation steps often require several hours (e.g., 8-10 h) to reach completion.

Data Table: Summary of Preparation Conditions for this compound

| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| Pyrimidine core activation | Base (NaH, K2CO3), solvent (DMF, pyridine) | 25-80 | 2-4 | Activation for nucleophilic substitution |

| Aminoethoxy substitution | 2-aminoethanol, base (NaH or K2CO3) | 50-80 | 4-8 | Nucleophilic substitution at 6-position |

| N-Methylation at 4-amino | Methylating agent (dimethyl sulfate, methyl iodide), base, solvent | 60-80 | 8-10 | Methylation of 4-amino nitrogen |

Research Findings and Optimization

- The choice of base and solvent critically affects the substitution efficiency and selectivity, with stronger bases and polar aprotic solvents favoring higher yields.

- Phase transfer catalysts can improve methylation efficiency by enhancing reagent solubility and reaction kinetics.

- Controlling pH and temperature during cyclization and substitution steps reduces side reactions and byproduct formation.

- Avoidance of toxic reagents such as phosphorus oxychloride in related pyrimidine syntheses has been demonstrated to improve environmental sustainability and safety.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1: React 6-chloro-N-methylpyrimidin-4-amine with 2-aminoethanol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Critical Parameters:

- Solvent choice: Polar aprotic solvents enhance nucleophilicity of the amino group.

- Temperature: Higher temperatures (>80°C) reduce reaction time but may increase side products.

- Base selection: Strong bases (e.g., NaH) improve substitution efficiency but require anhydrous conditions.

Yield Optimization:

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Typical yields range from 45–65% after purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 197.1 (calculated for C₇H₁₃N₄O⁺).

Resolving Data Contradictions:

- If NMR signals overlap, use 2D techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously .

- Cross-validate with IR spectroscopy (stretching vibrations: N–H ~3350 cm⁻¹, C=N ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or DNA topoisomerases). The 2-aminoethoxy group may hydrogen-bond with catalytic residues (e.g., Asp/Glu) .

- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett σ) with activity data from pyrimidine analogs. The aminoethoxy group’s electron-donating effect (σ ~-0.15) may enhance binding affinity .

Validation:

- Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). Discrepancies may arise from solvation effects not modeled in silico .

Q. What strategies resolve stability challenges during storage and handling of this compound?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aminoethoxy group .

- Degradation Analysis:

- Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Degradation products (e.g., oxidized ethoxy groups) elute earlier (retention time <5 min vs. 8 min for intact compound) .

- Add antioxidants (e.g., BHT at 0.01% w/v) to extend shelf life .

Q. How does the 2-aminoethoxy substituent influence reactivity in follow-up chemical modifications?

Methodological Answer:

- Acylation: React with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ at 0°C to protect the amine, yielding a stable amide derivative .

- Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to functionalize the pyrimidine ring. The aminoethoxy group is inert under these conditions .

Mechanistic Insight:

- The NH₂ group in the ethoxy chain can act as a hydrogen-bond donor, directing regioselectivity in electrophilic substitutions .

Q. What crystallographic approaches are suitable for determining its solid-state structure?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: MeOH/EtOAc 1:1). Use SHELXL for refinement .

- Key Features:

- Intramolecular N–H···N hydrogen bonds between the pyrimidine N and amino group stabilize the planar conformation .

- Dihedral angles between pyrimidine and substituents (e.g., ~12° for N–CH₃) indicate minor steric strain .

Q. How can researchers validate contradictory bioactivity data across studies?

Methodological Answer:

- Dose-Response Reproducibility: Test in triplicate using standardized assays (e.g., MTT for cytotoxicity). IC₅₀ variations >20% suggest batch impurities or assay conditions (e.g., serum content) .

- Off-Target Screening: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.